Ethyl anthracene-9-carboxylate Ethyl anthracene-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 1754-54-7
VCID: VC21272976
InChI: InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
SMILES: CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Molecular Formula: C17H14O2
Molecular Weight: 250.29 g/mol

Ethyl anthracene-9-carboxylate

CAS No.: 1754-54-7

Cat. No.: VC21272976

Molecular Formula: C17H14O2

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl anthracene-9-carboxylate - 1754-54-7

Specification

CAS No. 1754-54-7
Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
IUPAC Name ethyl anthracene-9-carboxylate
Standard InChI InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
Standard InChI Key HAIGJDFIKOFIAB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Canonical SMILES CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Introduction

Physical and Chemical Properties

Ethyl anthracene-9-carboxylate, also known as ethyl 9-anthracenecarboxylate, is characterized by a distinctive molecular structure that contributes to its various physical and chemical properties. The compound is identified by the CAS registry number 1754-54-7 and possesses specific physicochemical attributes that make it valuable for various applications.

Basic Identification and Physical Properties

The compound exhibits several key physical characteristics that are summarized in Table 1 below:

PropertyValue
Molecular FormulaC₁₇H₁₄O₂
Molecular Weight250.292 g/mol
Density1.18 g/cm³
Boiling Point416.098°C at 760 mmHg
Flash Point194.157°C
Exact Mass250.099
Partition Coefficient (LogP)4.1697
Polar Surface Area (PSA)26.3
Vapor Pressure0 mmHg at 25°C
Index of Refraction1.661

These physical properties reflect the molecule's relatively high molecular weight, hydrophobicity (as indicated by the positive LogP value), and thermal stability (evidenced by the high boiling and flash points) . The zero vapor pressure at room temperature suggests that the compound exists as a solid under ambient conditions, which aligns with its crystalline nature described in crystallographic studies .

Structural Features

Ethyl anthracene-9-carboxylate consists of three main structural components: the anthracene core (a tricyclic aromatic hydrocarbon), a carboxyl group (-COOH), and an ethyl ester moiety. The planar anthracene system contributes to the compound's distinct photophysical properties, while the carboxylic ester group introduces functional versatility . This combination of structural elements influences the compound's reactivity, crystallization behavior, and potential applications in materials science.

Crystal Structure and Molecular Packing

The crystallographic analysis of ethyl anthracene-9-carboxylate reveals intriguing conformational features and intermolecular interactions that provide insights into its solid-state behavior and potential applications.

Conformational Analysis

X-ray crystallographic studies have shown that in the crystalline state, the COO (carboxylate) group and the anthracene fragment form a significant dihedral angle of 76.00(19)° . This non-coplanarity between the carboxylate group and the anthracene moiety is a crucial structural feature that affects the compound's electronic properties and reactivity. Additionally, the torsion angle around the O-Csp³ bond of the ester group has been determined to be 108.52(18)° . These specific conformational parameters suggest that the molecule adopts a conformation that minimizes steric hindrance while potentially allowing for specific intermolecular interactions in the solid state.

Crystal Packing and Intermolecular Interactions

The crystal structure of ethyl anthracene-9-carboxylate is stabilized by several types of non-covalent interactions:

  • C-H⋯O hydrogen bonding interactions that contribute to the stability of the crystal lattice

  • Edge-to-face arene interactions with C-H⋯(ring centroid) distances ranging from 2.75 to 2.84 Å

Synthesis Methods

Several approaches have been reported for the synthesis of ethyl anthracene-9-carboxylate, with the most common methods involving esterification of anthracene-9-carboxylic acid or its derivatives.

Direct Esterification Method

One established method for synthesizing ethyl anthracene-9-carboxylate involves the direct reaction of 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine as a base catalyst:

  • 9-Anthracenecarbonyl chloride is dissolved in dichloromethane (CH₂Cl₂)

  • Ethanol and pyridine are added to the solution

  • The reaction mixture is heated under reflux for approximately 11 hours

  • After cooling to room temperature, the mixture undergoes multiple extraction steps with 2N aqueous HCl and water

  • The organic layer is dried over CaCl₂ and the solvent is removed under reduced pressure

  • Recrystallization from acetone yields colorless crystals of ethyl anthracene-9-carboxylate

This method has been reported to yield the product with approximately 82% efficiency, producing crystals with a melting point of 381-382 K (108-109°C) .

Applications and Research Significance

Ethyl anthracene-9-carboxylate has demonstrated importance in various scientific and technological fields, particularly in materials science.

Materials Science Applications

The compound has gained interest in materials science applications due to its unique structural and photophysical properties . The extended π-system of the anthracene moiety, combined with the functional carboxylate group, makes it a candidate for:

  • Photophysical studies and applications

  • Development of novel organic electronic materials

  • Design of fluorescent sensors and probes

  • Building blocks for more complex functional materials

Precursor for Complex Molecules

Ethyl anthracene-9-carboxylate serves as an important intermediate and building block for synthesizing more complex molecular structures. For instance, it has been used in the preparation of 2-{Ethyl[4-(4-nitrophenyldiazenyl)phenyl]amino}ethyl anthracene-9-carboxylate, a compound with potential applications in molecular electronics and photonics . This demonstrates the compound's utility as a versatile synthetic building block for creating functional materials with tailored properties.

Structural Studies

The well-characterized crystal structure of ethyl anthracene-9-carboxylate provides valuable insights into the relationship between molecular structure and crystal packing. These insights contribute to the broader field of crystal engineering and the design of materials with specific solid-state properties . Comparative studies with related compounds, such as methyl 9-anthracenecarboxylate, have revealed how subtle molecular modifications can significantly impact crystal packing modes and intermolecular interactions .

Comparative Analysis with Related Compounds

Understanding ethyl anthracene-9-carboxylate in the context of related compounds provides valuable insights into structure-property relationships.

Comparison with Anthracene-9-carboxylic Acid

Anthracene-9-carboxylic acid (C₁₅H₁₀O₂) is the parent carboxylic acid from which ethyl anthracene-9-carboxylate is derived. While sharing the same anthracene core, the free carboxylic acid exhibits different physical properties, solubility characteristics, and hydrogen bonding patterns compared to its ethyl ester counterpart . These differences highlight the significant impact of esterification on the compound's behavior and applications.

Comparison with Other Anthracene Derivatives

9-Ethylanthracene (C₁₆H₁₄), another related compound, lacks the carboxylate functionality present in ethyl anthracene-9-carboxylate . The absence of this polar functional group results in different physical properties, crystal packing, and potential applications. Similarly, methyl 9-anthracenecarboxylate, the methyl ester analog, shows conformational features resembling those of ethyl anthracene-9-carboxylate but exhibits different crystal packing behavior . These comparisons highlight how small structural modifications can significantly influence a compound's properties and behavior.

Future Research Directions

Based on the current understanding of ethyl anthracene-9-carboxylate, several promising research directions can be identified.

Advanced Materials Development

The unique structural and photophysical properties of ethyl anthracene-9-carboxylate make it a promising candidate for further exploration in advanced materials applications. Future research could focus on incorporating this compound into:

  • Organic light-emitting diodes (OLEDs)

  • Photovoltaic cells

  • Chemical sensors

  • Nonlinear optical materials

Synthetic Methodologies

Developing more efficient and environmentally friendly synthetic routes for ethyl anthracene-9-carboxylate could enhance its accessibility and reduce production costs. This might involve:

  • Catalytic methods that operate under milder conditions

  • Green chemistry approaches using less hazardous reagents

  • Flow chemistry techniques for continuous production

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